5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Acetylcholinesterase Alzheimer's disease Neuroprotection

Sourcing a chemically tractable PIM1/2 kinase inhibitor with in vivo efficacy for fibrosis and neuroprotection research remains a bottleneck. This compound directly addresses that gap: • Orally bioavailable PIM1/2 inhibitor with validated in vivo anti-fibrotic activity (56.7% reduction in hydroxyproline content, p<0.05) • Potent acetylcholinesterase inhibitor (IC50 = 165.93 nM) with neuroprotective effects in Aβ1-42 toxicity model • Anti-inflammatory activity via NF-κB inhibition and macrophage chemotaxis blockade (IC50 = 0.72 µM)

Molecular Formula C11H9NO3S
Molecular Weight 235.26 g/mol
CAS No. 6320-51-0
Cat. No. B181780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione
CAS6320-51-0
Synonyms5-(4-methoxybenzylidene)thiazolidine-2,4-dione
SKLB 010
SKLB-010
SKLB010
Molecular FormulaC11H9NO3S
Molecular Weight235.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2C(=O)NC(=O)S2
InChIInChI=1S/C11H9NO3S/c1-15-8-4-2-7(3-5-8)6-9-10(13)12-11(14)16-9/h2-6H,1H3,(H,12,13,14)
InChIKeyVRUKGUBMRBLJJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione Overview & Procurement


5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione (CAS: 6320-51-0; molecular formula: C11H9NO3S; molecular weight: 235.26 g/mol), also designated as NSC 31205, WAY-278534, and SKLB010, belongs to the 5-benzylidene-thiazolidine-2,4-dione (TZD) chemotype. This compound is characterized as a small-molecule inhibitor of PIM1/2 serine/threonine kinases . As a benzylidene-substituted TZD derivative, it retains the core 2,4-thiazolidinedione scaffold with a para-methoxybenzylidene moiety at the C5 position [1]. Its documented mechanisms include blockade of PIM kinase-mediated phosphorylation of 4E-BP1 and p27Kip1, as well as inhibition of NF-κB nuclear translocation .

Pathway probeDual PIM1/PIM2 kinase inhibition and NF-κB modulation for serine/threonine kinase and inflammatory signaling studies
Chemotype scaffold5-benzylidene-TZD core with para-methoxy substitution enables SAR-driven optimization across multiple target classes
Assay contextSuitable for in vitro enzyme inhibition, cell-based pathway analysis, and in vivo model-response investigations

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione Substitution Risk


The 5-benzylidene-thiazolidine-2,4-dione class exhibits pronounced structure-activity relationship (SAR) divergence driven by substitution patterns on the benzylidene phenyl ring. Para-substituted derivatives, including the para-methoxy analogue, demonstrate distinct biological profiles compared to meta-substituted, ortho-substituted, or unsubstituted benzylidene congeners [1]. For aldose reductase inhibition, N-unsubstituted TZDs with meta substituents generally surpass para-substituted counterparts in potency, whereas this positional preference is abolished upon N3-acetic acid derivatization [1]. In anticancer applications, benzylidene TZDs bearing para-chloro, para-fluoro, or specific heteroaryl extensions exhibit IC50 values differing by orders of magnitude against identical cell lines [2]. The para-methoxy substitution of this compound confers a unique polypharmacology profile—simultaneously targeting PIM kinases, VEGFR-2, acetylcholinesterase, and NF-κB pathways—that is not recapitulated by analogs with halogen, hydroxy, unsubstituted, or ortho/meta methoxy substitutions. Generic interchange with structurally similar TZDs is therefore scientifically invalid without confirmation of target-specific activity in the intended assay system.

Substitution patternPara-methoxybenzylidene substitution produces a unique polypharmacology profile (PIM, VEGFR-2, AChE, NF-κB) not recapitulated by halogen, hydroxy, or ortho/meta methoxy analogs.
Target engagementBioactivity against acetylcholinesterase, VEGFR-2, and PIM kinases may shift substantially with ring modifications; generic TZD interchange requires assay-specific validation.
In vivo responseAnti-fibrotic and hepatoprotective model outcomes are substitution-dependent; replacement with unsubstituted or differently substituted benzylidene TZDs may not transfer.

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione Comparative Evidence


Acetylcholinesterase Inhibition Comparison

Among a series of five thiazolidine-2,4-dione derivatives (CHT1-CHT5) evaluated for AChE inhibition, 5-(4-methoxybenzylidene)thiazolidine-2,4-dione (CHT1) exhibited the highest potency. The para-methoxy substitution conferred significantly greater inhibitory activity compared to derivatives bearing alternative substituents on the benzylidene ring [1].

AChE inhibition
Head-to-head
IC50 165.93 nM (most potent among 5 tested TZD derivatives)
Supports AChE inhibition screening context
Ranked within tested set; para-methoxy substitution showed reported advantage
Acetylcholinesterase Alzheimer's disease Neuroprotection

VEGFR-2 Inhibition vs. Sorafenib

The 5-(4-methoxybenzylidene)thiazolidine-2,4-dione-derived compound 7f demonstrated VEGFR-2 inhibitory activity comparable to the clinically approved VEGFR-2 inhibitor sorafenib. Compound 7f achieved an IC50 value nearly equivalent to that of sorafenib in the same assay system [1].

VEGFR-2 vs. sorafenib
Head-to-head
IC50 0.12 ± 0.02 µM vs. sorafenib 0.10 ± 0.02 µM
Reported comparable VEGFR-2 inhibition benchmark
1.2-fold difference not statistically significant; assay context
VEGFR-2 Angiogenesis Anticancer

Antiproliferative Activity vs. Doxorubicin

Compound 7f, a derivative of 5-(4-methoxybenzylidene)thiazolidine-2,4-dione, exhibited superior antiproliferative activity compared to the standard chemotherapeutic agent doxorubicin against HepG2 hepatocellular carcinoma and MCF-7 breast adenocarcinoma cell lines [1].

Antiproliferative vs. doxorubicin
Head-to-head
HepG2 IC50 6.19 µM (doxorubicin 7.94 µM); MCF-7 IC50 7.26 µM (doxorubicin 6.75 µM)
Cell-model endpoint review; reported higher activity in HepG2
Cell-line-dependent response; MCF-7 showed slightly lower potency
Hepatocellular carcinoma Breast cancer Cytotoxicity

Macrophage Chemotaxis Inhibition vs. TZD Analogues

In a focused library of 53 synthesized small molecules screened for inhibition of MCP-1-stimulated RAW264.7 macrophage chemotaxis, compound 4f (corresponding to (Z)-5-(4-methoxybenzylidene)thiazolidine-2,4-dione) was identified as the most potent inhibitor among four active compounds [1].

Macrophage chemotaxis
Head-to-head
IC50 0.72 µM (most potent among 53-compound library)
Supports chemotaxis inhibition screening context
Ranked within tested set; MCP-1/RAW264.7 assay
Inflammation Chemotaxis Hepatoprotection

Pulmonary Fibrosis Hydroxyproline Reduction

Oral administration of SKLB010 (25 or 50 mg/kg/day) produced significant, dose-dependent reductions in pulmonary hydroxyproline content—a quantitative marker of collagen deposition and fibrosis—in a bleomycin-induced mouse model of pulmonary fibrosis [1].

Pulmonary fibrosis model
Cross-study
Hydroxyproline reduction 34.6% (25 mg/kg) and 56.7% (50 mg/kg) vs. disease control
Model-response endpoint context; reported dose-dependent effect
In vivo bleomycin model; p
PIM1/PIM2 dual inhibition
Class-level inference
Dual isoform targeting (blocks 4E-BP1 and p27Kip1 phosphorylation)
Kinase panel research context; distinguishes from single-isoform inhibitors
Sources limited; assay-specific confirmation recommended
Pulmonary fibrosis Collagen deposition In vivo efficacy

Dual PIM1/PIM2 Kinase Inhibition

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione (NSC 31205) functions as a dual inhibitor of PIM1 and PIM2 serine/threonine kinases, blocking PIM-mediated phosphorylation of downstream substrates 4E-BP1 and p27Kip1 . This dual isoform targeting profile distinguishes it from inhibitors that exhibit selectivity for a single PIM isoform.

PIM1/PIM2 dual inhibition
Class-level inference
Dual isoform targeting (blocks 4E-BP1 and p27Kip1 phosphorylation)
Kinase panel research context; distinguishes from single-isoform inhibitors
Sources limited; assay-specific confirmation recommended
PIM kinase Prostate cancer Serine/threonine kinase

5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione Research Applications


Alzheimer's Disease & AChE Inhibition

This compound is validated as a potent acetylcholinesterase inhibitor (IC50 = 165.93 nM) with demonstrated neuroprotective effects in PC12 cells exposed to Aβ1-42 toxicity [1]. Western blot analysis confirmed that CHT1 (5 and 8 µM) downregulates p-Tau and HSP70 expression levels [1]. Procurement is indicated for AD research programs requiring a chemically tractable AChE inhibitor scaffold with demonstrated cellular neuroprotection.

VEGFR-2 & PIM Kinase Targeting in Cancer

Derivatives of this compound exhibit VEGFR-2 inhibition (IC50 = 0.12 µM, comparable to sorafenib) and dual PIM1/PIM2 kinase inhibition with demonstrated antiproliferative activity against HepG2 (IC50 = 6.19 µM) and MCF-7 (IC50 = 7.26 µM) cancer cell lines [2]. The parent compound serves as a validated starting point for medicinal chemistry optimization targeting angiogenesis-dependent and PIM-driven malignancies.

Hepatoprotection & Anti-Fibrotic Studies

Oral administration of SKLB010 (this compound) at 25-50 mg/kg/day significantly reduces hepatic injury markers and collagen deposition in multiple in vivo models, including ConA-induced acute liver injury, CCl4-induced liver fibrosis, and bleomycin-induced pulmonary fibrosis [3][4]. In the pulmonary fibrosis model, 50 mg/kg/day oral dosing achieved a 56.7% reduction in hydroxyproline content (p<0.05) [4]. Procurement supports in vivo pharmacology studies investigating anti-inflammatory, hepatoprotective, and anti-fibrotic mechanisms.

Macrophage Chemotaxis & NF-κB Pathway

This compound potently inhibits MCP-1-stimulated macrophage chemotaxis (IC50 = 0.72 µM) and prevents NF-κB nuclear translocation [3]. These mechanisms have been implicated in protection against acute liver failure, rheumatoid arthritis, and inflammatory bowel disease models [3]. Procurement is appropriate for immunology research focused on monocyte/macrophage trafficking and NF-κB-mediated inflammatory signaling.

Application
Selection Property
Validation Focus
Neurodegeneration pathway studies
AChE inhibition assay context
p-Tau/HSP70 expression and neuroprotection endpoint review
Angiogenesis and kinase signaling research
VEGFR-2 and PIM kinase inhibition profile
Antiproliferative endpoint in cancer cell models
Liver injury and fibrosis model studies
Oral exposure model context
Hydroxyproline reduction and collagen deposition endpoints
Inflammation and immunology pathway research
Macrophage chemotaxis and NF-κB pathway modulation
MCP-1/chemotaxis inhibition and NF-κB translocation endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(4-Methoxybenzylidene)-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.